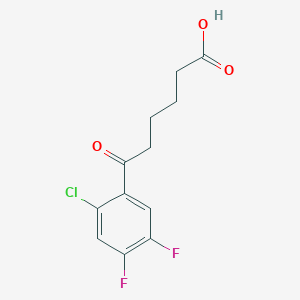

6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid

Description

These analogs share a common scaffold: a hexanoic acid backbone with a ketone group at the sixth carbon and a substituted phenyl ring.

Properties

IUPAC Name |

6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF2O3/c13-8-6-10(15)9(14)5-7(8)11(16)3-1-2-4-12(17)18/h5-6H,1-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWFDFQJGJBGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)C(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601243287 | |

| Record name | 2-Chloro-4,5-difluoro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-49-9 | |

| Record name | 2-Chloro-4,5-difluoro-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-difluoro-ε-oxobenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601243287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Fluorination: The addition of fluorine atoms to specific positions on the phenyl ring.

Acylation: The attachment of the hexanoic acid chain to the substituted phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydroxide and hydrochloric acid are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with similar structures to 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid exhibit significant antimicrobial properties. The presence of fluorine atoms enhances the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial membranes. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Its mechanism involves inhibiting specific enzymes involved in the inflammatory process, such as cyclooxygenases (COX). This property is particularly relevant in developing treatments for chronic inflammatory diseases .

Cancer Research

In cancer research, derivatives of 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid have shown promise in targeting specific cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in malignant cells has been documented in several studies, suggesting potential applications in cancer therapeutics .

Agrochemicals

Pesticide Development

The structural characteristics of 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid make it a valuable candidate for pesticide formulation. Its effectiveness against plant pathogens and pests can be attributed to its ability to disrupt metabolic processes within these organisms. Research is ongoing to optimize its efficacy and reduce environmental impact .

Herbicide Potential

This compound has also been explored as a potential herbicide. Its selective toxicity towards certain weed species while being less harmful to crops could provide an innovative solution for sustainable agriculture practices. Field trials are necessary to evaluate its effectiveness under various environmental conditions .

Material Science

Polymer Synthesis

In material science, 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid can be utilized as a building block for synthesizing novel polymers. Its unique functional groups allow for the development of materials with tailored properties, such as enhanced thermal stability and chemical resistance. Research is focusing on incorporating this compound into polymer matrices for applications in coatings and composites .

Nanotechnology Applications

The compound's characteristics make it suitable for use in nanotechnology, particularly in creating nanoparticles for drug delivery systems. The ability to modify its surface properties could enhance the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The chloro and difluoro substituents on the phenyl ring can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (Cl, Br, F): Compounds like 6-(2,4-dichlorophenyl)-6-oxohexanoic acid and the hypothetical 6-(2-chloro-4,5-difluorophenyl) analog are expected to exhibit increased acidity (lower pKa) due to the electron-withdrawing effects of halogens, enhancing their solubility in polar solvents .

- Electron-Donating Groups (Methoxy, Alkyl): 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid and 6-(4-isopropylphenyl)-6-oxohexanoic acid likely have higher lipophilicity, making them suitable for applications requiring membrane permeability .

- Natural vs.

Physical and Chemical Properties

Table: Comparative Physical Properties

*Predicted based on structural analogs.

Key Observations:

- Halogen Substitution: Chloro and bromo substituents increase molecular weight and density compared to methoxy or alkyl groups. For example, the bromo derivative (285.13 g/mol) is heavier than the isopropyl analog (248.32 g/mol) .

- Acidity: The dichlorophenyl derivative likely has a lower pKa (~2.5–3.0) due to the electron-withdrawing effects of Cl, whereas methoxy and alkyl analogs have higher pKa values (~4.68) .

Biological Activity

6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid is an organic compound notable for its unique chemical structure, which includes a hexanoic acid backbone with a keto group and a chlorofluorophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory applications.

- Molecular Formula : C₁₂H₁₁ClF₂O₃

- Molecular Weight : 276.67 g/mol

- Structural Characteristics : The compound features both chlorine and fluorine substituents on the phenyl ring, which may enhance its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various microorganisms, including both gram-positive and gram-negative bacteria. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It is hypothesized that it may inhibit specific enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Study Example

In a recent study, the compound was tested in vitro on human HepG2 liver cells. Results showed a reduction in inflammatory markers when treated with 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid compared to untreated controls. This suggests a potential role in managing inflammatory liver diseases .

The precise mechanism by which 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid exerts its biological effects remains to be fully elucidated. However, it is believed to interact with specific biological targets through binding at active or allosteric sites, leading to modulation of enzyme activity or gene expression.

Research Applications

6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.

- Drug Development : Investigating its potential as an anti-inflammatory drug.

- Material Science : Exploring its use in synthesizing advanced materials with specific properties.

Q & A

Q. What are the common synthetic routes for preparing 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid?

The synthesis typically involves Friedel-Crafts acylation of substituted aromatic rings with acid chlorides, followed by hydrolysis. For example:

- Step 1 : Acylation of a fluorinated benzene derivative (e.g., 2-chloro-4,5-difluorobenzene) with adipoyl chloride under Friedel-Crafts conditions to form the ketone intermediate .

- Step 2 : Hydrolysis of the intermediate acid chloride to yield the carboxylic acid (60% yield reported for analogous compounds) .

- Step 3 : Optional esterification (e.g., with ethanol and H₂SO₄) to improve solubility or stability during purification .

Q. How is this compound characterized using analytical techniques?

- LCMS : Used to confirm molecular weight (e.g., m/z 294 [M+H]+ for structurally similar compounds) .

- HPLC : Retention times (e.g., 0.66–1.64 minutes under SQD-FA05 conditions) help assess purity and identify byproducts .

- GC-MS : Detects low-molecular-weight degradation products (e.g., fragmentation patterns of 6-oxohexanoic acid derivatives) .

Advanced Research Questions

Q. How can researchers optimize the yield of 6-(2-Chloro-4,5-difluorophenyl)-6-oxohexanoic acid during synthesis?

Key factors include:

- Catalyst selection : Amalgamated zinc or N-hydroxyphthalimide (NHPI) for ketone reductions or oxidations, achieving yields >90% under optimized conditions .

- Reaction temperature : Controlled reflux (e.g., 80–100°C) to minimize side reactions during Friedel-Crafts acylation .

- Purification : Column chromatography or recrystallization to isolate the carboxylic acid from esterified byproducts .

Q. What are the key considerations in designing experiments to study its environmental degradation?

- Degradation pathways : Use GC-MS to identify fragmentation products (e.g., adipic acid, 6-oxohexanoic acid) under oxidative or microbial conditions .

- Enzyme activity assays : Measure nitrogen-fixing enzyme (NIT) content to assess biodegradation rates in environmental samples (e.g., 190 IU/L increase reported in analogous studies) .

- Control variables : pH, temperature, and microbial consortia composition to replicate natural conditions .

Q. How do structural modifications (e.g., halogen substitution) influence its reactivity and biological activity?

- Electron-withdrawing groups : Chloro and fluoro substituents on the phenyl ring enhance electrophilicity, affecting reactivity in nucleophilic acyl substitutions .

- Comparative studies : Analogs like 6-(3,4-dichlorophenyl)-6-oxohexanoic acid show altered hydrophobicity and degradation rates, impacting bioavailability .

- Mechanistic insights : Use DFT calculations to predict substituent effects on reaction intermediates or binding affinities .

Q. How can researchers address contradictions in reported reaction yields or purification methods?

- Data reconciliation : Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies. For example, esterification yields vary from 33% to 94% depending on zinc amalgam purity .

- Reproducibility protocols : Standardize solvent systems (e.g., toluene vs. dichloromethane) and drying methods for intermediates .

- Advanced analytics : Employ tandem MS or NMR to trace impurities affecting yield discrepancies .

Methodological Notes

- Synthetic challenges : The electron-deficient aryl ring may require Lewis acid catalysts (e.g., AlCl₃) for efficient Friedel-Crafts acylation .

- Environmental fate : Hydroxyl radical assays (e.g., Fenton reactions) can simulate oxidative degradation pathways .

- Safety : Handle chloro/fluoro intermediates in fume hoods due to potential toxicity; consult SDS guidelines for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.